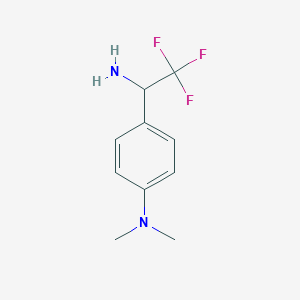

4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

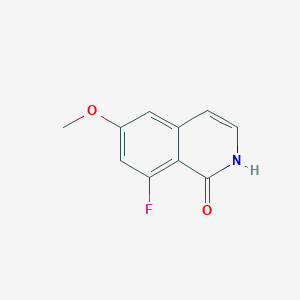

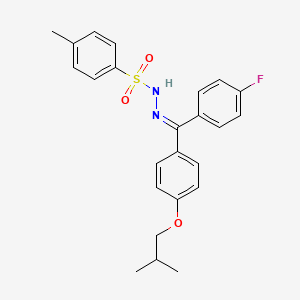

4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline is a chemical compound with the molecular formula C8H9F3N2. It has a molecular weight of 190.17 . The compound is an off-white solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F3N2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7H,12-13H2 . This indicates that the compound contains a trifluoroethyl group attached to an aniline group.Physical And Chemical Properties Analysis

The compound is an off-white solid . It has a molecular weight of 190.17 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications

1. Synthesis and Characterization in Organic Chemistry

4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline and its derivatives are pivotal in the field of organic chemistry. The compound and its related structures have been extensively studied for their synthesis and characterization. For instance, the palladium-catalyzed synthesis of N,N-dimethylanilines, which include similar compounds, is significant due to its efficient yields and use of simple catalytic systems, highlighting the compound's role in organic synthesis (Taeufer & Pospech, 2020).

2. Material Science and Engineering

The compound also finds applications in material science, particularly in the development of high-performance materials. For instance, polyimides synthesized from diamines, including those with a trifluoromethyl group similar to 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline, have demonstrated improved thermal stability and solubility, making them useful for advanced material applications (Bong et al., 2017).

3. Molecular Engineering and Photophysics

In the realm of molecular engineering and photophysics, derivatives of N,N-dimethylaniline have been synthesized for their unique optical properties. For example, donor-acceptor molecular systems based on structures similar to 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline have been studied for their potential in applications involving two-photon excited fluorescence, due to their large two-photon absorption cross-sections and high emission quantum yields (Collings et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline are currently unknown. This compound is structurally similar to 4-((1R)-1-Amino-2,2,2-trifluoroethyl)benzoic acid , which suggests it may interact with similar biological targets.

Mode of Action

Given its structural similarity to other trifluoroethyl compounds, it may interact with its targets through a similar mechanism . .

Biochemical Pathways

The specific biochemical pathways affected by 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline are currently unknown. Based on its structure, it may be involved in pathways related to amino acid metabolism or neurotransmission, but this is purely speculative .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body . The trifluoroethyl group may enhance the compound’s metabolic stability, potentially leading to a longer half-life .

Result of Action

The molecular and cellular effects of 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline’s action are currently unknown. Given its structural similarity to other trifluoroethyl compounds, it may have similar effects, such as modulating neurotransmission or other cellular processes .

properties

IUPAC Name |

4-(1-amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2/c1-15(2)8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6,9H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBCHVSMGCNYII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethoxyphenyl)-6-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2469506.png)

![N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2469508.png)

![1-(4-ethoxyphenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2469511.png)

![methyl [(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2469512.png)

![N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)